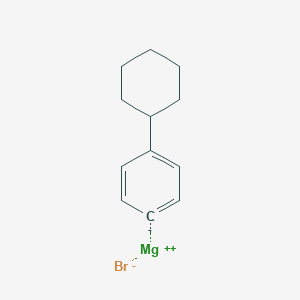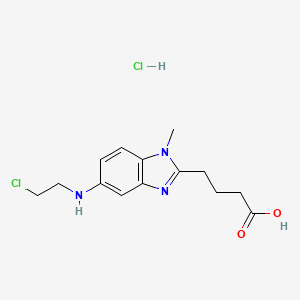
Deschloroethyl Bendamustine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deschloroethyl Bendamustine Hydrochloride is a derivative of Bendamustine, an alkylating agent used primarily in chemotherapy. This compound is known for its unique structure and significant efficacy in treating various hematologic malignancies, including chronic lymphocytic leukemia and non-Hodgkin’s lymphoma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Deschloroethyl Bendamustine Hydrochloride involves multiple steps, starting from the basic structure of BendamustineThe reaction conditions often involve the use of specific solvents and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Deschloroethyl Bendamustine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the formation of reduced derivatives.
Substitution: This reaction can involve the replacement of functional groups with other substituents
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Deschloroethyl Bendamustine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of alkylating agents and their derivatives.
Biology: It is used to investigate the effects of alkylating agents on cellular processes and DNA interactions.
Medicine: It is explored for its potential in treating various cancers and hematologic disorders.
Industry: It is used in the development of new pharmaceuticals and chemical processes .
Mecanismo De Acción
Deschloroethyl Bendamustine Hydrochloride exerts its effects primarily through alkylation, which involves the formation of covalent bonds with DNA. This leads to the formation of intra- and inter-strand crosslinks, resulting in DNA damage and cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the activation of apoptotic pathways and inhibition of DNA repair mechanisms .
Comparación Con Compuestos Similares
Bendamustine Hydrochloride: The parent compound, known for its use in chemotherapy.
Chlorambucil: Another alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used alkylating agent with similar mechanisms of action
Uniqueness: Deschloroethyl Bendamustine Hydrochloride is unique due to its specific structural modifications, which enhance its efficacy and reduce certain side effects compared to its parent compound and other similar agents. Its unique structure allows for more targeted action and potentially fewer off-target effects .
Propiedades
Fórmula molecular |
C14H19Cl2N3O2 |
|---|---|
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
4-[5-(2-chloroethylamino)-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C14H18ClN3O2.ClH/c1-18-12-6-5-10(16-8-7-15)9-11(12)17-13(18)3-2-4-14(19)20;/h5-6,9,16H,2-4,7-8H2,1H3,(H,19,20);1H |
Clave InChI |
OPSTYBKPQZPYBQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)NCCCl)N=C1CCCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



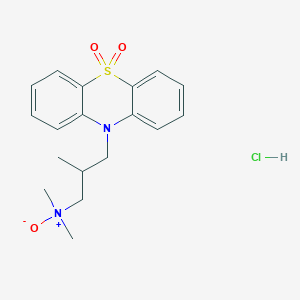
![2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one](/img/structure/B13431809.png)
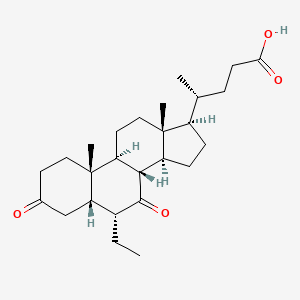

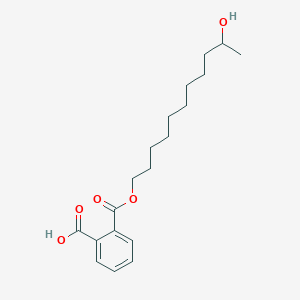

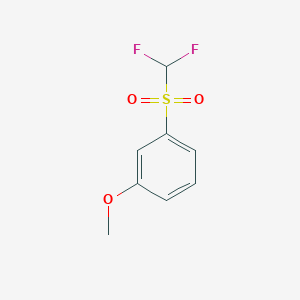
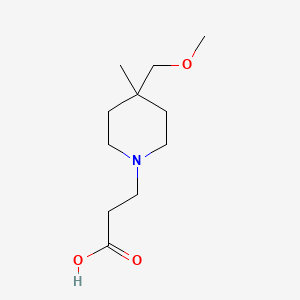


![[(1R,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-6-[3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoyl]oxyoxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate](/img/structure/B13431853.png)

